N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(methylthio)benzamide

Description

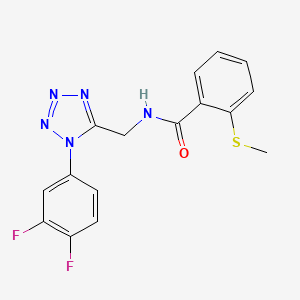

This compound features a tetrazole core substituted with a 3,4-difluorophenyl group at the 1-position, linked via a methyl bridge to a benzamide moiety with a methylthio (-SMe) substituent at the 2-position.

Properties

IUPAC Name |

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-methylsulfanylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N5OS/c1-25-14-5-3-2-4-11(14)16(24)19-9-15-20-21-22-23(15)10-6-7-12(17)13(18)8-10/h2-8H,9H2,1H3,(H,19,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLIGOCZHQMAVPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(methylthio)benzamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cycloaddition reaction between an azide and a nitrile. The difluorophenyl group is introduced through electrophilic aromatic substitution, and the benzamide moiety is attached via amidation reactions. The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(methylthio)benzamide undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Palladium on carbon (Pd/C), hydrogen gas

Substitution: Amines, thiols

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Substituted aromatic compounds

Scientific Research Applications

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(methylthio)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(methylthio)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzymatic activity. The difluorophenyl group enhances the compound’s stability and bioavailability, while the benzamide moiety contributes to its binding affinity and specificity.

Comparison with Similar Compounds

Tetrazole Derivatives with Varied Aromatic Substituents

Compound 4d (2-((1H-tetrazol-5-yl)thio)-1-(3-nitrophenyl)ethanol)

- Structure: Tetrazole linked to a 3-nitrophenyl group via a thioethanol bridge.

- Key Differences: The nitro group (-NO₂) is strongly electron-withdrawing, contrasting with the fluorine atoms in the target compound. This may reduce metabolic stability but enhance reactivity in electrophilic environments.

- Synthesis : Prepared via PEG-400-mediated catalysis .

Compound 4h (2-((1H-tetrazol-5-yl)thio)-1-(3,4-dichlorophenyl)ethanol)

- Structure : 3,4-Dichlorophenyl substituent instead of difluorophenyl.

General Insight : Fluorine substituents (as in the target compound) are preferred in drug design for their balance of electronegativity, metabolic resistance, and minimal steric hindrance .

Benzamide Derivatives with Heterocyclic Cores

N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides (10a-j)

- Structure : Triazole core instead of tetrazole, with a nitrobenzamide and methoxybenzo[d]thiazol groups.

- Biological Activity : Exhibited moderate antimicrobial activity against E. coli (e.g., compounds 10a, 10b) .

- Comparison: The triazole ring may offer different hydrogen-bonding patterns, while the nitro group (-NO₂) could confer redox activity absent in the methylthio (-SMe) group of the target compound.

Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide)

- Structure: Pyridinecarboxamide with trifluoromethylphenoxy and difluorophenyl groups.

- Use: Herbicide targeting carotenoid biosynthesis.

- Comparison : The trifluoromethyl group enhances hydrophobicity and target binding, whereas the methylthio group in the target compound may offer milder electronic effects .

Target Compound vs. Compound 6a-p (5-((2-((4-chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole)

- Synthesis : Both use heterocyclic tetrazole cores, but the target compound employs a benzamide linkage, while 6a-p derivatives utilize chlorobenzyl-oxy-phenyl-ethyl-thio bridges.

- Catalysis : The target compound’s synthesis (inferred from similar methods) likely involves PEG-400 and Bleaching Earth Clay, enabling high yields under mild conditions , whereas triazole-based analogs often use click chemistry (e.g., azide-alkyne cycloaddition) .

Structural and Functional Insights

Biological Activity

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(methylthio)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a tetrazole ring , a difluorophenyl group , and a methylthio-substituted benzamide . The synthesis generally involves the following steps:

- Formation of the Tetrazole Ring : The tetrazole is synthesized via a cycloaddition reaction between an azide and a nitrile, typically using 3,4-difluorobenzonitrile and sodium azide in the presence of a catalyst like zinc chloride.

- Alkylation : The resulting tetrazole derivative is then alkylated with an appropriate alkylating agent, such as bromomethylbenzene, to yield the final product.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The tetrazole ring can mimic carboxylic acid groups, facilitating binding to enzyme active sites or receptor pockets. The difluorophenyl group enhances binding affinity through hydrophobic interactions and potential halogen bonding.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival.

- Antimicrobial Properties : The compound has been evaluated for its efficacy against various microbial strains, showing promising results in inhibiting bacterial growth.

- Tyrosinase Inhibition : Similar compounds have demonstrated significant inhibition of tyrosinase, an enzyme involved in melanin production. This activity suggests potential applications in treating hyperpigmentation disorders.

Case Studies and Experimental Data

- In Vitro Studies : In cellular assays using B16F10 melanoma cells, related analogs showed significant inhibition of melanin production through the inhibition of intracellular tyrosinase activity. For instance, one analog exhibited an IC50 value of 1.12 µM, indicating its potency as a tyrosinase inhibitor .

- Cytotoxicity Assessments : In these studies, several analogs were tested for cytotoxic effects at various concentrations. Notably, certain analogs did not exhibit cytotoxicity at concentrations up to 20 µM over 72 hours .

- Kinetic Studies : Kinetic analysis using Lineweaver–Burk plots revealed that specific analogs could significantly reduce dopachrome formation rates, further confirming their inhibitory effects on tyrosinase .

Data Table

| Property/Activity | Value/Description |

|---|---|

| Molecular Formula | C13H12F2N6OS |

| Synthesis Method | Multi-step synthesis involving cycloaddition and alkylation |

| Tyrosinase IC50 | 1.12 µM (for related analogs) |

| Cytotoxicity | Non-cytotoxic at ≤20 µM |

| Antimicrobial Activity | Effective against several bacterial strains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.